

# Head-to-Head Comparison: Mavoglurant and Dipraglurant in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Mavoglurant** (formerly AFQ056) and Dipraglurant (ADX48621) are both negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key target in the central nervous system implicated in the pathophysiology of Parkinson's disease (PD), particularly in the development of levodopa-induced dyskinesia (LID). This guide provides a head-to-head comparison of these two investigational drugs based on available preclinical and clinical data, offering a resource for researchers, scientists, and drug development professionals.

# **Mechanism of Action and Signaling Pathway**

Both **Mavoglurant** and Dipraglurant act as non-competitive antagonists of the mGluR5 receptor. By binding to an allosteric site on the receptor, they modulate its activity, reducing its response to the endogenous ligand, glutamate. The overactivity of glutamatergic signaling is considered a key contributor to the development of LID in Parkinson's patients.

The mGluR5 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic



plasticity. By negatively modulating mGluR5, **Mavoglurant** and Dipraglurant are thought to dampen this cascade, thereby alleviating dyskinetic movements.



Click to download full resolution via product page

**Figure 1:** Simplified mGluR5 signaling pathway and the inhibitory action of **Mavoglurant** and Dipraglurant.

# **Preclinical Data Comparison**

Both **Mavoglurant** and Dipraglurant have been evaluated in rodent and non-human primate models of Parkinson's disease, primarily focusing on their ability to reduce LID.

# **Rodent Models (6-OHDA-lesioned rats)**

The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease and LID.



| Parameter                 | Mavoglurant                                                        | Dipraglurant                                                       |
|---------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|
| Animal Model              | Unilateral 6-OHDA-lesioned rats                                    | Unilateral 6-OHDA-lesioned rats                                    |
| LID Induction             | Chronic L-DOPA administration                                      | Chronic L-DOPA administration                                      |
| Route of Admin.           | Oral (gavage) or<br>Intraperitoneal                                | Oral (gavage)                                                      |
| Dosage Range              | 3 - 30 mg/kg                                                       | 10 - 100 mg/kg                                                     |
| Efficacy                  | Dose-dependent reduction in abnormal involuntary movements (AIMs)  | Dose-dependent reduction in AIMs                                   |
| Effect on L-DOPA Efficacy | Did not compromise the anti-<br>parkinsonian effects of L-<br>DOPA | Did not compromise the anti-<br>parkinsonian effects of L-<br>DOPA |

# **Non-Human Primate Models (MPTP-lesioned primates)**

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold standard for preclinical evaluation of anti-Parkinsonian and anti-dyskinetic therapies.

| Parameter                 | Mavoglurant                                                      | Dipraglurant                                                     |
|---------------------------|------------------------------------------------------------------|------------------------------------------------------------------|
| Animal Model              | MPTP-lesioned macaques or marmosets                              | MPTP-lesioned macaques                                           |
| LID Induction             | Chronic L-DOPA administration                                    | Chronic L-DOPA administration                                    |
| Route of Admin.           | Oral                                                             | Oral                                                             |
| Dosage Range              | 10 - 100 mg/kg                                                   | 50 - 200 mg                                                      |
| Efficacy                  | Significant reduction in LID scores                              | Significant reduction in LID scores                              |
| Effect on L-DOPA Efficacy | No significant impact on the anti-parkinsonian effects of L-DOPA | No significant impact on the anti-parkinsonian effects of L-DOPA |



Check Availability & Pricing

# **Clinical Data Comparison**

Both molecules have advanced to Phase 2 clinical trials for the treatment of LID in Parkinson's disease patients.



| Parameter               | Mavoglurant                                                                                                                                                                                                                                                                                                                                                                                                       | Dipraglurant                                                                                                                                                                               |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Phase             | Phase 2                                                                                                                                                                                                                                                                                                                                                                                                           | Phase 2a and 2b/3 (terminated early)                                                                                                                                                       |
| Patient Population      | PD patients with moderate to severe LID                                                                                                                                                                                                                                                                                                                                                                           | PD patients with moderate to severe LID                                                                                                                                                    |
| Dosage                  | 100 mg twice daily (in one study)                                                                                                                                                                                                                                                                                                                                                                                 | 50 mg to 100 mg, up to three times daily                                                                                                                                                   |
| Primary Endpoint        | Change from baseline in the modified Abnormal Involuntary Movement Scale (mAIMS) or Unified Dyskinesia Rating Scale (UDysRS)                                                                                                                                                                                                                                                                                      | Safety and tolerability;<br>secondary efficacy on mAIMS<br>or UDysRS                                                                                                                       |
| Efficacy Results        | Mixed results across studies.  Some studies showed a significant reduction in dyskinesia scores, while others failed to meet the primary endpoint.[1][2] A meta-analysis of six randomized controlled trials concluded that mavoglurant was not significantly superior to placebo in improving "off-time" or "on-time" but did show a favorable effect on the modified abnormal involuntary movement scale.[3][4] | Phase 2a showed a good safety and tolerability profile and a statistically significant reduction in LID severity.[5] A subsequent Phase 2b/3 study was terminated due to slow recruitment. |
| Safety and Tolerability | Generally well-tolerated. Most common adverse events were dizziness, nausea, and fatigue.                                                                                                                                                                                                                                                                                                                         | Generally well-tolerated. Most common adverse events were dizziness, nausea, and fatigue.                                                                                                  |

# **Experimental Protocols**



#### 6-OHDA-Lesioned Rat Model of LID



Click to download full resolution via product page

**Figure 2:** Experimental workflow for the 6-OHDA-lesioned rat model of LID.

#### **Detailed Methodology:**

- Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
- 6-OHDA Lesioning: Rats are anesthetized, and a neurotoxin, 6-hydroxydopamine (6-OHDA), is stereotactically injected into the medial forebrain bundle or the striatum of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway.



- LID Induction: Following a recovery period, animals receive daily injections of L-DOPA (typically 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 2-3 weeks to induce stable abnormal involuntary movements (AIMs).
- Drug Administration: On the test day, animals are pre-treated with either Mavoglurant,
   Dipraglurant, or vehicle at varying doses, typically administered orally 30-60 minutes before the L-DOPA injection.
- Behavioral Assessment: After L-DOPA administration, animals are placed in individual observation chambers, and the severity of axial, limb, and orolingual AIMs is scored by a blinded observer at regular intervals (e.g., every 20 minutes for 3-4 hours).

#### **MPTP-Lesioned Primate Model of LID**





Click to download full resolution via product page

**Figure 3:** Experimental workflow for the MPTP-lesioned primate model of LID.

#### **Detailed Methodology:**

- Animal Model: Commonly used species include cynomolgus macaques or common marmosets.
- MPTP Administration: The neurotoxin MPTP is administered systemically (intravenously or intramuscularly) to induce bilateral parkinsonism. The dose and frequency of administration are carefully titrated to achieve a stable parkinsonian state.
- LID Induction: Once parkinsonian symptoms are stable, primates are treated with oral L-DOPA (in combination with a peripheral decarboxylase inhibitor) one or two times daily. The dose is gradually increased until stable and reproducible dyskinesias are observed.
- Drug Administration: In a crossover design, animals receive either the test compound (Mavoglurant or Dipraglurant) or a placebo orally before L-DOPA administration.
- Behavioral Assessment: Dyskinesia is scored using a validated primate dyskinesia rating scale. Simultaneously, parkinsonian disability is assessed to ensure the test compound does not worsen motor symptoms.

# **Summary and Conclusion**

Both **Mavoglurant** and Dipraglurant have demonstrated efficacy in preclinical models of Parkinson's disease, specifically in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA. Their shared mechanism of action as mGluR5 negative allosteric modulators provides a strong rationale for their therapeutic potential.

In clinical trials, Dipraglurant showed promising results in a Phase 2a study, demonstrating both safety and a significant reduction in LID. However, a larger pivotal trial was prematurely terminated due to slow enrollment. **Mavoglurant**'s clinical development has yielded more mixed results, with some Phase 2 studies showing efficacy while others did not meet their



primary endpoints. A subsequent meta-analysis suggested a modest benefit in reducing the severity of abnormal involuntary movements but no significant impact on "on" or "off" time.

Further research is required to fully elucidate the therapeutic window and optimal patient population for mGluR5 NAMs in the treatment of LID. The data presented in this guide offer a comparative overview to aid in the ongoing research and development of novel therapies for Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Addex therapeutics :: Addex Terminates Dipraglurant Phase 2b/3 Study in Patients with Dyskinesia Associated with Parkinson's Disease due to Slow Recruitment Rate [addextherapeutics.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: Mavoglurant and Dipraglurant in Parkinson's Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676221#head-to-head-comparison-of-mavoglurant-and-dipraglurant-in-parkinson-s-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com